![molecular formula C11H17NO4 B12930530 tert-Butyl (3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12930530.png)
tert-Butyl (3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic framework provides a rigid and compact structure, which can be advantageous in drug design and other applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-oxo-1-oxaspiro[3
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate has several scientific research applications:
Medicinal Chemistry: The rigid spirocyclic structure makes it a valuable scaffold in drug design, potentially improving the pharmacokinetic properties of drug candidates.
Material Science: The compound’s unique structure can be utilized in the development of new materials with specific mechanical or chemical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of tert-Butyl (3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The carbamate group can also participate in hydrogen bonding and other interactions, enhancing its binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate: Similar spirocyclic structure but with different functional groups.
tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate: Another spirocyclic compound with a hydroxyl group.
Uniqueness
tert-Butyl (3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate is unique due to its specific combination of functional groups and spirocyclic structure. This combination provides distinct chemical and physical properties, making it valuable for specific applications in drug design and material science.
Eigenschaften
Molekularformel |
C11H17NO4 |
|---|---|
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
tert-butyl N-(3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(14)12-7-4-11(5-7)8(13)6-15-11/h7H,4-6H2,1-3H3,(H,12,14) |
InChI-Schlüssel |
JPPZLYQSTADKCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)C(=O)CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptane-7-carboxylic acid](/img/structure/B12930449.png)
![4'-[(5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12930451.png)
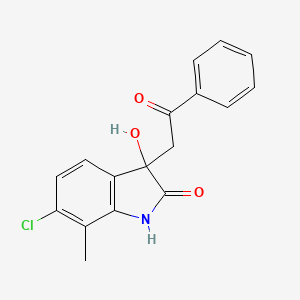
![1,10-bis(3,5-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12930459.png)
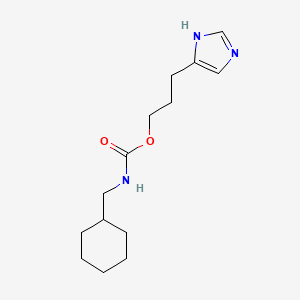

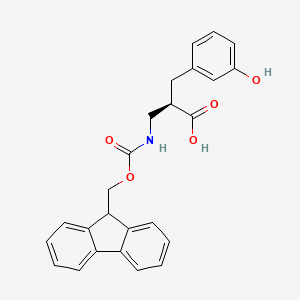

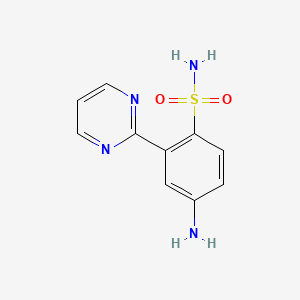

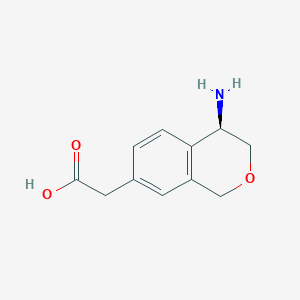

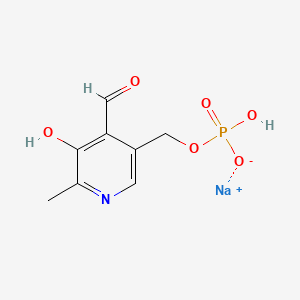
![2'-O-[(2-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12930524.png)
